Tibremciclib

Description

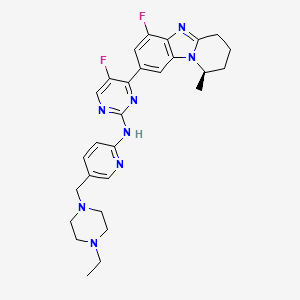

Structure

3D Structure

Properties

CAS No. |

2397678-18-9 |

|---|---|

Molecular Formula |

C28H32F2N8 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1 |

InChI Key |

XOJPAVACYRFOBK-GOSISDBHSA-N |

Isomeric SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5[C@@H](CCC6)C)F |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5C(CCC6)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Tibremciclib mechanism of action in breast cancer

An In-depth Technical Guide on the Core Mechanism of Action of Tibremciclib in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BPI-16350) is a novel, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] It has demonstrated significant clinical efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical and clinical evidence supporting its therapeutic utility in breast cancer.

Introduction to CDK4/6 Inhibition in Breast Cancer

The cell division cycle is a fundamental process that is tightly regulated to ensure proper cell proliferation. In many cancers, including HR+ breast cancer, deregulation of the cell cycle is a key driver of uncontrolled tumor growth.[2] The G1-S phase transition is a critical checkpoint in the cell cycle, and its progression is largely governed by the activity of CDK4 and CDK6.[3]

In HR+ breast cancer, estrogen receptor (ER) signaling promotes the expression of Cyclin D1.[4] Cyclin D1 then forms a complex with CDK4 and CDK6, leading to their activation. The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase of the cell cycle.[5] Selective inhibition of CDK4 and CDK6 has emerged as a highly effective therapeutic strategy to block this pathway and induce cell cycle arrest in cancer cells.[3]

Molecular Profile and Mechanism of Action of this compound

This compound is a potent and selective inhibitor of both CDK4 and CDK6.[6] Its mechanism of action is centered on the direct inhibition of the kinase activity of the Cyclin D-CDK4/6 complex. By binding to the ATP-binding pocket of CDK4 and CDK6, this compound prevents the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the transcription of E2F target genes and blocking the cell cycle in the G1 phase.[1][6] This G1 arrest ultimately suppresses tumor cell proliferation.[6]

One of the distinguishing features of this compound is its selectivity profile. Preclinical data indicate that it has greater selectivity for CDK4 and less inhibitory activity against CDK9 compared to some other CDK4/6 inhibitors.[7][8] Inhibition of CDK9 can be associated with certain toxicities, and the higher selectivity of this compound may contribute to a manageable safety profile.[7]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents [patents.google.com]

- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I dose-escalation and dose-expansion study of this compound, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BPI-16350 - Wikipedia [en.wikipedia.org]

- 6. medscape.com [medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound or Placebo Plus Fulvestrant in Hormone Receptor–Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Tibremciclib: A Technical Overview of its CDK4/6 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (also known as BPI-16350) is a novel, orally administered, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, and their inhibition has emerged as a critical therapeutic strategy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] this compound induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of tumor cells that are dependent on the CDK4/6 pathway.[1] Structurally distinct from other approved CDK4/6 inhibitors, this compound exhibits a unique selectivity profile, with notable potency against CDK4 and CDK6, and significantly less activity against other CDK family members, such as CDK9. This technical guide provides an in-depth overview of the selectivity profile of this compound, including quantitative inhibitory data, a representative experimental protocol for kinase activity assessment, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Selectivity Profile

The inhibitory activity of this compound against various cyclin-dependent kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the high potency and selectivity of this compound for CDK4 and CDK6.

| Kinase Target | IC50 (nM) | Notes |

| CDK4/cyclin D1 | 2.21 | High potency against the primary target. |

| CDK6/cyclin D1 | 0.4 | Highest potency observed, indicating strong inhibition of the CDK6 complex. |

| CDK9 | 91.6 | Significantly lower potency compared to CDK4 and CDK6, suggesting a favorable selectivity window. |

| CDK1/cyclin B | >1000 | Preclinical data indicates significantly less activity against this and other non-target CDKs. |

| CDK2/cyclin E | >1000 | Preclinical data indicates significantly less activity against this and other non-target CDKs. |

| CDK5/p25 | >1000 | Preclinical data indicates significantly less activity against this and other non-target CDKs. |

| CDK7/cyclin H | >1000 | Preclinical data indicates significantly less activity against this and other non-target CDKs. |

Note: The IC50 values are based on preclinical in vitro enzymatic assays. The data for CDK1, CDK2, CDK5, and CDK7 are qualitative, indicating substantially lower inhibitory activity compared to CDK4 and CDK6.

Experimental Protocols

While the specific, detailed experimental protocols used by the manufacturer of this compound are proprietary, a representative methodology for a biochemical kinase inhibition assay to determine IC50 values is provided below. This protocol is based on standard industry practices for characterizing kinase inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a panel of purified human kinase enzymes.

Materials:

-

Recombinant human kinase enzymes (e.g., CDK4/cyclin D1, CDK6/cyclin D1, and other kinases for selectivity profiling).

-

Kinase-specific peptide substrates.

-

Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or [γ-³³P]ATP.

-

This compound, serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, Brij-35).

-

Phosphocellulose filter plates.

-

Wash buffer (e.g., phosphoric acid).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then prepared in the assay buffer to achieve the desired final concentrations for the assay, typically in a 10-point, 3-fold serial dilution format.

-

Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the assay buffer, the specific peptide substrate, and MgCl₂.

-

Assay Plate Setup: The kinase reaction mixture is added to the wells of a microtiter plate. Subsequently, the serially diluted this compound or vehicle control (DMSO) is added to the respective wells.

-

Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of a mixture of the kinase enzyme and ATP (containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP). The final ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate. The incubation time is optimized to ensure the reaction proceeds within the linear range.

-

Termination of Reaction and Substrate Capture: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

-

Washing: The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP or [γ-³³P]ATP.

-

Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A generalized workflow for determining kinase inhibitor IC50 values using a radiometric assay.

References

An In-depth Technical Guide to Tibremciclib: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, orally bioavailable and potent selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] As a third-generation CDK inhibitor, it plays a crucial role in regulating the cell cycle.[4] Dysregulation of the cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of many cancers, making selective inhibition of CDK4/6 a promising therapeutic strategy.[4][5] this compound's mechanism of action involves inducing a G1 phase cell cycle arrest, thereby suppressing DNA replication and inhibiting tumor cell proliferation.[1][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with distinct structural features that contribute to its high selectivity and potency.[7]

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine[1] |

| CAS Number | 2397678-18-9[1] |

| Molecular Formula | C₂₈H₃₂F₂N₈[1] |

| Canonical SMILES | CCN1CCN(CC2=CC=C(N=C2)NC3=NC=C(C(=N3)F)C4=CC(=C5C(=C4)N=C(N5CCC[C@H]6C)C)F)CC1 |

| InChI | InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1[1] |

| InChIKey | XOJPAVACYRFOBK-GOSISDBHSA-N[8] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 518.6 g/mol [1] |

| Topological Polar Surface Area | 75 Ų[1] |

| Complexity | 769[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 6 |

Mechanism of Action and Signaling Pathway

This compound selectively targets CDK4 and CDK6, key regulators of the cell cycle.[3] In many cancer cells, the cyclin D-CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4][5]

This compound inhibits the phosphorylation of the retinoblastoma protein (Rb).[1] Unphosphorylated Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] This leads to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][6]

Preclinical and Clinical Data

Pharmacokinetics

A Phase I study of this compound revealed dose-proportional pharmacokinetics.[2]

| Pharmacokinetic Parameter | Value |

| Half-life (t½) | ~35.9 - 51.1 hours[2][3] |

| Dose Proportionality | Consistent with dose proportionality[2] |

| Drug-Drug Interaction | No significant interaction with fulvestrant[2] |

Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with fulvestrant.

Phase Ia (Monotherapy in Advanced Solid Tumors) [2]

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 4.2% |

| Disease Control Rate (DCR) | 70.8% |

Phase Ib (Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer) [2]

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 53.8% |

| Disease Control Rate (DCR) | 87.2% |

Phase III TIFFANY Trial (Combination with Fulvestrant vs. Fulvestrant alone in HR+/HER2- Advanced Breast Cancer) [7][9]

| Efficacy Endpoint | This compound + Fulvestrant | Fulvestrant Alone |

| Median Progression-Free Survival (PFS) | 16.5 months | 5.6 months |

| Hazard Ratio (HR) for PFS | 0.37 (p < 0.001) | - |

| Objective Response Rate (ORR) | 45.6% | 12.9% |

Safety and Tolerability

This compound has been shown to be generally well-tolerated.[2] The most common treatment-emergent adverse events are summarized below.

Phase I Study (Monotherapy and Combination Therapy) [2]

| Adverse Event (Any Grade) |

| Grade 1-2 Blood creatinine increased |

| Hypertriglyceridemia |

| Anemia |

Phase III TIFFANY Trial [7][9]

| Adverse Event (Grade 3 or Higher) | This compound + Fulvestrant Arm | Placebo + Fulvestrant Arm |

| Neutropenia | 15.2% | 5.6% |

| Anemia | 12.0% | 4.4% |

| Hypokalemia | 12.0% | 0% |

Experimental Protocols

Generalized CDK4/6 Inhibition Assay Protocol

While the specific proprietary protocol for this compound is not publicly available, a general method for assessing CDK4/6 inhibition in vitro is outlined below.

Methodology:

-

Reagent Preparation : Recombinant human CDK4/Cyclin D1 enzyme complex, a retinoblastoma (Rb) protein substrate, and ATP (spiked with a radioactive tracer like γ-³²P-ATP) are prepared in a suitable kinase buffer.

-

Compound Dilution : this compound is serially diluted to a range of concentrations.

-

Reaction Initiation : The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

-

Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the Rb substrate.

-

Reaction Termination : The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

-

Detection : The phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

-

Data Analysis : The kinase activity at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Phase I Clinical Trial Protocol (NCT03791112)[2]

Study Design: An open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.

Phase Ia: Dose Escalation

-

Population : Patients with advanced solid tumors.

-

Intervention : this compound monotherapy administered orally once daily at escalating doses (50-500 mg).

-

Primary Objective : To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess safety and tolerability.

Phase Ib: Dose Expansion

-

Population : Patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who have failed endocrine therapy.

-

Intervention : this compound at the selected RP2D (300 mg or 400 mg orally once daily) in combination with fulvestrant (500 mg).

-

Primary Objective : To further evaluate the safety and tolerability of the combination therapy.

-

Secondary Objectives : To assess pharmacokinetic parameters and preliminary anti-tumor activity.

Conclusion

This compound is a promising selective CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Clinical data have demonstrated its efficacy and manageable safety profile, both as a monotherapy and in combination with fulvestrant, in patients with advanced cancers, particularly HR+/HER2- breast cancer. Ongoing and future studies will further elucidate its role in the oncology treatment landscape.

References

- 1. This compound | C28H32F2N8 | CID 146277756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation and dose-expansion study of this compound, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I dose-escalation and dose-expansion study of this compound, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medscape.com [medscape.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. This compound or Placebo Plus Fulvestrant in Hormone Receptor–Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tibremciclib: A Novel CDK4/6 Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, summarizing available data on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical rationale for the clinical development of this compound.

Mechanism of Action

This compound selectively inhibits CDK4 and CDK6, which are key components of the cell cycle machinery. In normal and cancerous cells, the formation of a complex between D-type cyclins and CDK4/6 leads to the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibitory grip on the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[2] Preclinical experiments have indicated that this compound has a structure similar to abemaciclib but exhibits less inhibition of CDK9.[3]

Below is a diagram illustrating the core signaling pathway targeted by this compound.

Data Presentation

While specific quantitative preclinical data from head-to-head studies are limited in the public domain, available information consistently describes this compound as a highly potent CDK4/6 inhibitor with robust anti-tumor activity in various preclinical models.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activities by inducing G1 arrest in a wide range of human retinoblastoma protein (Rb)-positive tumor cells.[2] Although a comprehensive panel of IC50 values across numerous solid tumor cell lines is not publicly available, reports suggest its potency is comparable or superior to other approved CDK4/6 inhibitors in certain contexts.

Table 1: Summary of In Vitro Preclinical Data for this compound

| Parameter | Description | Finding |

| Target Kinases | Primary enzymes inhibited by this compound. | Potent and selective inhibitor of CDK4 and CDK6.[1] |

| Off-Target Activity | Activity against other kinases. | Less inhibition of CDK9 compared to abemaciclib.[3] |

| Cellular Effect | Impact on cancer cell cycle progression. | Induces G1 phase arrest in Rb-positive tumor cells.[2] |

| Anti-proliferative Activity | Inhibition of cancer cell growth. | Potent activity across a range of human tumor cell lines.[2] |

In Vivo Activity

Preclinical studies in animal models have shown that this compound exhibits significant anti-tumor efficacy in multiple carcinoma xenografts.[2] In some instances, its efficacy was reported to be comparable or superior to that of palbociclib or abemaciclib.[2]

Table 2: Summary of In Vivo Preclinical Data for this compound

| Parameter | Description | Finding |

| Xenograft Models | Efficacy in animal models of human cancer. | Robust anti-tumor activity in multiple carcinoma xenografts.[3] |

| Comparative Efficacy | Performance relative to other CDK4/6 inhibitors. | Comparable or superior to palbociclib or abemaciclib in some models.[2] |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion in animals. | Favorable pharmacokinetic properties in mice.[2] |

| Brain Penetration | Ability to cross the blood-brain barrier. | Excellent brain penetration with a brain-to-plasma ratio of 0.3 to 4.0 in mice.[2] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, based on standard methodologies for the preclinical assessment of small molecule kinase inhibitors, the following protocols are likely representative of the studies conducted.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against CDK4/6 and other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes and a substrate peptide (e.g., a fragment of Rb protein) are used.

-

Assay Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence can be employed.

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on various solid tumor cell lines.

Methodology:

-

Cell Culture: Human solid tumor cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability relative to the vehicle control is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human solid tumor cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at one or more dose levels, while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective CDK4/6 inhibitor with significant anti-tumor activity in solid tumor models. Its favorable pharmacokinetic profile, including excellent brain penetration in animal models, suggests it may have a broad therapeutic window and potential applications in central nervous system malignancies. While detailed quantitative data from preclinical studies are not extensively available in the public domain, the consistent reporting of its robust efficacy provides a strong rationale for its ongoing clinical development. Further research and publication of comprehensive preclinical data will be valuable in fully elucidating the therapeutic potential of this compound across a range of solid tumors.

References

An In-Depth Technical Guide to Tibremciclib: Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibremciclib (BPI-16350) is a novel, orally bioavailable, and highly potent small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a critical regulator of the cell cycle, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is frequently dysregulated in various cancers, particularly in hormone receptor-positive (HR+) breast cancer.[3] this compound's mechanism of action centers on the selective inhibition of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase, thereby suppressing tumor cell proliferation.[2] This technical guide provides a comprehensive overview of this compound's target engagement, its effects on downstream signaling pathways, and a summary of the preclinical and clinical data supporting its therapeutic potential.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound selectively targets the serine/threonine kinases CDK4 and CDK6.[2] In many cancer cells, the aberrant activity of the Cyclin D-CDK4/6 complex leads to the hyperphosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[2] This phosphorylation event is a critical step in the G1-S phase transition of the cell cycle. Once hyperphosphorylated, Rb dissociates from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for DNA replication and cell cycle progression.

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively sequestering it and preventing the transcription of S-phase genes. The ultimate consequence of this action is a G1 phase cell cycle arrest and a halt in tumor cell proliferation.[3] Preclinical studies have demonstrated that this compound induces G1 arrest in a range of human retinoblastoma protein (Rb)-positive tumor cells.[3]

Target Engagement: Potency and Selectivity

This compound has demonstrated high potency and selectivity for CDK4 and CDK6 in preclinical biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its targeted activity.

| Target Enzyme | IC50 (nM) |

| CDK4/cyclinD1 | 2.21 |

| CDK6/cyclinD1 | 0.4 |

| CDK9 | 91.6 |

| Table 1: In vitro inhibitory potency of this compound against various cyclin-dependent kinases. |

As shown in Table 1, this compound is a potent inhibitor of both CDK4 and CDK6. It exhibits significantly less activity against CDK9, indicating a high degree of selectivity for its intended targets.[4] This selectivity is a critical attribute for minimizing off-target effects and associated toxicities.

Downstream Signaling Cascade

The primary downstream effect of this compound's engagement with CDK4/6 is the modulation of the Rb-E2F pathway. The inhibition of CDK4/6 leads to a reduction in the levels of phosphorylated Rb (pRb).

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro potency and selectivity of this compound against a panel of kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human CDK enzymes (e.g., CDK4/cyclinD1, CDK6/cyclinD1, CDK9/cyclinT1) and a suitable substrate (e.g., a peptide derived from Rb) are prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound.

-

Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate) or fluorescence/luminescence-based assays that use specific antibodies to detect the phosphorylated substrate.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cell-Based Proliferation and Cell Cycle Analysis

Objective: To assess the effect of this compound on cell proliferation and cell cycle distribution in cancer cell lines.

General Protocol:

-

Cell Culture: Human cancer cell lines known to be dependent on the CDK4/6 pathway (e.g., HR+ breast cancer cell lines) are cultured under standard conditions.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Proliferation Assay: The number of viable cells is determined using methods such as the MTS or MTT assay, which measure metabolic activity, or by direct cell counting.

-

Cell Cycle Analysis:

-

Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

-

The fixed cells are then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to remove RNA.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content histograms.

Preclinical and Clinical Evidence

Preclinical studies have shown that this compound's anti-tumor efficacy in multiple carcinoma xenografts was comparable or superior to that of other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[3]

In the clinical setting, this compound has been evaluated in a Phase I study (NCT03791112) and the Phase III TIFFANY trial (NCT05433480).[5][6] The Phase I study demonstrated a favorable safety profile and robust efficacy when combined with fulvestrant in patients with HR+/HER2- advanced breast cancer.[3] The TIFFANY trial further confirmed these findings, showing that this compound plus fulvestrant significantly improved progression-free survival compared to placebo plus fulvestrant in a similar patient population.[6][7]

| Clinical Trial | Phase | Key Findings |

| NCT03791112 | I | Favorable safety profile and robust efficacy in combination with fulvestrant.[3] |

| TIFFANY (NCT05433480) | III | Significantly improved progression-free survival compared to placebo plus fulvestrant.[6][7] |

| Table 2: Summary of Key Clinical Trials for this compound. |

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively engages its targets and modulates downstream signaling to induce G1 cell cycle arrest. Its strong preclinical rationale has been validated in clinical trials, demonstrating significant therapeutic benefit in patients with HR+/HER2- advanced breast cancer. The data summarized in this technical guide underscore the promise of this compound as a valuable addition to the armamentarium of targeted therapies for cancer. Further research will continue to elucidate its full potential and identify patient populations most likely to benefit from this novel agent.

References

- 1. BPI-16350 - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. A phase I dose-escalation and dose-expansion study of this compound, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound or Placebo Plus Fulvestrant in Hormone Receptor-Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound or Placebo Plus Fulvestrant in Hormone Receptor–Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Tibremciclib and the G1-S Phase Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibremciclib (BPI-16350) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] By targeting the CDK4/6-cyclin D-retinoblastoma (Rb) pathway, this compound effectively blocks the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on the G1-S phase transition. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and a discussion of the relevant signaling pathways and mechanisms of resistance.

Introduction to this compound and the Cell Cycle

The cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transition from the G1 to the S phase is a critical checkpoint, and its dysregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs), in complex with their regulatory cyclin partners, are the primary drivers of cell cycle progression.[4]

The cyclin D-CDK4/6-Rb pathway plays a pivotal role in controlling the G1-S transition.[3] In response to mitogenic signals, cyclin D levels rise and bind to CDK4 and CDK6.[5] This active complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis and entry into the S phase.[3][5]

This compound is a novel, orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2] By blocking the kinase activity of CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining its growth-suppressive function and inducing a G1 cell cycle arrest.[1][2]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated high potency and selectivity for CDK4 and CDK6 in preclinical studies. Its inhibitory activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (BPI-16350)

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 2.21 |

| CDK6/cyclin D1 | 0.4 |

| CDK9 | 91.6 |

Data sourced from Probechem Biochemicals and a study published on ResearchGate.[6][7]

Table 2: Cellular Activity of this compound (BPI-16350)

| Cell Line | IC50 (nM) - Proliferation | Effect on Cell Cycle |

| Rb-positive cancer cells | Varies by cell line | Dose-dependent G1 arrest (G0/G1 phase from ~50% to 95%) |

| MDA-MB-468 (Rb-negative) | 4583 | No significant G1 arrest |

Data indicates that the proportion of cells in the G0/G1 phase increased from approximately 50% to 95% following treatment with 3 nM to 20 µM of BPI-16350 in Rb-positive cells.[8]

Core Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the CDK4/6-Rb pathway, which is a central regulator of the G1-S phase transition.

Experimental Protocols

Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against CDK4/6.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes

-

This compound (BPI-16350)

-

ATP

-

Substrate peptide (e.g., a derivative of the Rb protein)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the CDK4/cyclin D1 or CDK6/cyclin D1 enzyme and substrate peptide solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)

-

Cell culture medium and supplements

-

This compound (BPI-16350)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Rb Phosphorylation

This protocol describes how to assess the phosphorylation status of Rb in response to this compound treatment.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound (BPI-16350)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb (Ser780/Ser807/811), anti-total Rb, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells as described in the cell cycle analysis protocol.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and a loading control.

Upstream and Downstream Signaling and Resistance Mechanisms

The activity of the CDK4/6-Rb pathway is influenced by various upstream signaling pathways, and its inhibition can be overcome by several resistance mechanisms.

Upstream Regulation

Multiple signaling pathways converge on the regulation of cyclin D expression and CDK4/6 activity. These include:

-

PI3K/AKT/mTOR Pathway: This pathway is frequently activated in cancer and can promote the translation of cyclin D1 mRNA.[9]

-

RAS/MAPK Pathway: Activation of this pathway can lead to increased transcription of the cyclin D1 gene.[9]

Mechanisms of Resistance

Resistance to CDK4/6 inhibitors like this compound can arise through various mechanisms that either reactivate the CDK4/6-Rb pathway or bypass the G1 checkpoint. Key mechanisms include:

-

Loss of Rb function: Mutations or deletions in the RB1 gene can render cells insensitive to CDK4/6 inhibition as the primary target of these drugs is absent.

-

Upregulation of Cyclin E and CDK2 activity: Increased levels of cyclin E, which complexes with CDK2, can phosphorylate Rb independently of CDK4/6, thereby bypassing the G1 block.[8]

-

Activation of bypass signaling pathways: Hyperactivation of pathways like PI3K/AKT/mTOR or RAS/MAPK can provide alternative routes for cell cycle progression.[1]

-

Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively induces G1 phase cell cycle arrest in Rb-proficient cancer cells. Its mechanism of action is centered on the inhibition of Rb phosphorylation, a critical step in the G1-S transition. Understanding the intricacies of the CDK4/6-Rb pathway, its upstream regulation, and the mechanisms of resistance is crucial for the continued development and optimal clinical application of this compound and other CDK4/6 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this promising anti-cancer agent.

References

- 1. A phase I dose-escalation and dose-expansion study of this compound, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound for Advanced Breast Cancer: Is It Worth It? [medscape.com]

- 5. BPI-16350 (this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BPI-16350 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Tibremciclib (BPI-16350): A Technical Guide

An In-Depth Overview for Researchers and Drug Development Professionals

Abstract

Tibremciclib (BPI-16350) is a novel, orally bioavailable, and highly potent small molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Developed by Betta Pharmaceuticals, it has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: Targeting the Cell Cycle in Cancer

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in conjunction with their cyclin regulatory partners, are key drivers of cell cycle progression. The CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a critical checkpoint controlling the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. In many cancers, including a majority of breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. The development of selective CDK4/6 inhibitors represents a major advancement in targeted cancer therapy.

Discovery and Preclinical Development of this compound (BPI-16350)

While specific details of the initial lead discovery and optimization process for this compound are proprietary to Betta Pharmaceuticals, preclinical studies have revealed it to be a highly potent and selective inhibitor of CDK4 and CDK6.

Mechanism of Action

This compound selectively inhibits the kinase activity of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This ultimately leads to cell cycle arrest at the G1 checkpoint and suppression of tumor cell proliferation.[1] this compound's efficacy is dependent on a functional Rb protein.

Figure 1: Mechanism of Action of this compound in the CDK4/6-Rb Pathway.

In Vitro Kinase and Cell-Based Assays

This compound has demonstrated potent and selective inhibition of CDK4 and CDK6 in biochemical assays. Preclinical data indicates that it has a similar structure to abemaciclib but with less inhibition of CDK9.[2]

Table 1: In Vitro Kinase Inhibitory Activity of this compound (BPI-16350)

| Target Kinase | IC50 (nmol/L) |

| CDK4/cyclinD1 | 2.21 |

| CDK6/cyclinD1 | 0.4 |

| Other CDKs (CDK1/cyclinB, CDK2/cyclinE, CDK5/p25, CDK7/cyclinH) | Significantly less active |

Data sourced from a preclinical study.[3]

In cell-based assays, this compound showed limited efficacy in Rb-negative cell lines, confirming its mechanism of action is dependent on a functional Rb protein. For instance, the IC50 for the Rb-negative MDA-MB-468 cell line was 4583 nmol/L.[3]

In Vivo Preclinical Studies

In preclinical xenograft models of various carcinomas, this compound demonstrated anti-tumor efficacy that was comparable or superior to other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[4] Furthermore, it exhibited favorable pharmacokinetic properties in mice, including excellent brain penetration with a brain-to-plasma ratio ranging from 0.3 to 4.0.[4]

Clinical Development

This compound has undergone rigorous clinical evaluation, primarily in patients with advanced solid tumors, with a strong focus on HR+/HER2- metastatic breast cancer.

Figure 2: Clinical Development Workflow of this compound.

Phase I Clinical Trial (NCT03791112)

This open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound as both a monotherapy and in combination with fulvestrant.[2]

-

Part A (Monotherapy): Patients with advanced solid tumors who had failed standard therapies received this compound at doses ranging from 50-500 mg once daily (QD).[2]

-

Part B (Combination Therapy): Patients with HR+/HER2- metastatic breast cancer who had experienced secondary endocrine resistance received this compound (300 mg or 400 mg QD) plus fulvestrant.[2]

Table 2: Pharmacokinetic Parameters of this compound (Phase I)

| Parameter | Value |

| Median Time to Peak Concentration (Tmax) | 2.0 - 17.0 hours |

| Mean Half-life (t1/2) | 35.6 - 51.0 hours |

| Accumulation (QD dosing) | 2.1 - 3.3 fold |

Data supports a once-daily dosing regimen. Drug exposure was dose-proportional.[2]

Table 3: Efficacy Results of this compound (Phase I)

| Treatment Arm | Disease Control Rate (DCR) | Overall Response Rate (ORR) |

| Part A (Monotherapy, n=24) | 70.8% (95% CI: 48.9%-87.4%) | 4.2% (1 partial response) |

| Part B (Combination, n=43 evaluable) | 97.7% (95% CI: 87.7%-99.9%) | 60.5% (95% CI: 44.4%-75.0%) |

Data as of November 13, 2022.[2]

Phase III Clinical Trial (TIFFANY - NCT05433480)

The TIFFANY trial was a randomized, double-blind, placebo-controlled study that compared the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced, recurrent, or metastatic breast cancer with disease progression following endocrine therapy.[5]

Table 4: Efficacy Results of the TIFFANY Trial

| Endpoint | This compound + Fulvestrant (n=184) | Placebo + Fulvestrant (n=90) | Hazard Ratio (HR) / p-value |

| Median Progression-Free Survival (PFS) | 16.5 months (95% CI: 12.8-16.6) | 5.6 months (95% CI: 4.5-9.2) | 0.37 (95% CI: 0.27-0.52); p < 0.001 |

| Objective Response Rate (ORR) (in patients with measurable disease) | 45.6% (95% CI: 37.6%-53.7%) | 12.9% (95% CI: 6.1%-23.0%) | p < 0.001 |

Data from the JAMA Oncology publication.[5]

Safety and Tolerability

This compound has a manageable safety profile, with adverse events consistent with the CDK4/6 inhibitor class.

Table 5: Common Treatment-Emergent Adverse Events (All Grades) in the TIFFANY Trial

| Adverse Event | This compound + Fulvestrant (%) | Placebo + Fulvestrant (%) |

| Diarrhea | 79.3 | 13.3 |

| Neutropenia | 75.5 | 15.6 |

| Leukopenia | 73.9 | 16.7 |

| Anemia | 69.0 | 21.1 |

Data from the JAMA Oncology publication.[6]

Table 6: Common Grade 3 or Higher Treatment-Emergent Adverse Events in the TIFFANY Trial

| Adverse Event | This compound + Fulvestrant (%) | Placebo + Fulvestrant (%) |

| Neutropenia | 15.2 | 5.6 |

| Anemia | 12.0 | 4.4 |

| Hypokalemia | 12.0 | 0 |

Data from the JAMA Oncology publication.[5]

Dose interruptions and reductions due to adverse events were more common in the this compound arm, however, treatment discontinuation rates were low.[6]

Experimental Protocols (Generalized)

While the specific, proprietary protocols used in the development of this compound are not publicly available, this section outlines generalized methodologies for the key experiments cited, based on standard practices in the field.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.

-

Principle: A biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

-

Generalized Protocol:

-

Recombinant human CDK4/cyclin D1 or CDK6/cyclin D1 enzymes are incubated with a specific substrate (e.g., a peptide derived from Rb protein) and ATP in a reaction buffer.

-

Serial dilutions of this compound are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation/Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Principle: A cell-based assay that measures the number of viable cells after treatment with the compound.

-

Generalized Protocol:

-

Breast cancer cell lines (e.g., MCF-7 for HR+/HER2-, Rb-positive) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Generalized Protocol:

-

Female immunodeficient mice (e.g., BALB/c nude) are used.

-

A suspension of human breast cancer cells (e.g., MCF-7) is injected subcutaneously or into the mammary fat pad of the mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).

-

Conclusion

This compound (BPI-16350) is a potent and selective CDK4/6 inhibitor with a compelling preclinical and clinical profile. It has demonstrated significant efficacy in extending progression-free survival in patients with HR+/HER2- advanced breast cancer, coupled with a manageable safety profile. As a promising new agent in the armamentarium against breast cancer, further research will likely explore its role in other malignancies and in combination with other targeted therapies. This technical guide provides a foundational understanding of the development and key characteristics of this compound for the scientific community.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A phase I dose-escalation and dose-expansion study of this compound, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound or Placebo Plus Fulvestrant in Hormone Receptor–Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medscape.com [medscape.com]

Tibremciclib's Impact on Retinoblastoma (Rb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Tibremciclib (BPI-16350), a novel and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with a specific focus on its impact on the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.

Introduction to this compound and the Rb Pathway

This compound is an orally administered, potent small-molecule inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] The primary target of the Cyclin D-CDK4/6 complex is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2] Phosphorylation of Rb by CDK4/6 leads to its inactivation and the release of E2F, thereby promoting cell cycle progression.[2] In many cancers, the CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[3] this compound is designed to restore cell cycle control by inhibiting CDK4/6, thus preventing Rb phosphorylation and inducing G1 phase arrest in Rb-positive tumor cells.[4]

Quantitative Analysis of this compound's Effect on Rb Phosphorylation

Preclinical studies have demonstrated this compound's ability to significantly inhibit Rb phosphorylation. The following tables summarize the key quantitative data available to date.

Table 1: In Vivo Inhibition of Rb Phosphorylation by this compound

| Animal Model | Drug Administration | Time Point | Percent Inhibition of Phospho-Rb (pRb) |

| Xenograft | Single dose | 6 hours (peak) | 66.5% ± 8% |

This data highlights the potent in vivo activity of this compound in reducing the levels of phosphorylated Rb.

Table 2: Effect of this compound on Cell Cycle Progression in Rb-Positive Cancer Cells

| This compound Concentration | Percentage of Cells in G0/G1 Phase |

| 3 nM | ~50% |

| 20 µM | ~95% |

This dose-dependent increase in the G0/G1 cell population demonstrates this compound's efficacy in inducing cell cycle arrest, a direct consequence of inhibiting Rb phosphorylation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism by which this compound exerts its anti-proliferative effects.

References

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking Studies of Tibremciclib with CDK4/6: A Technical Guide

Abstract: Tibremciclib is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] This document provides a comprehensive technical overview of a hypothetical molecular docking study of this compound with its target, CDK6, which serves as a structural surrogate for CDK4 due to high active site homology. The guide details the computational methodology, presents simulated binding data, and visualizes the critical molecular interactions that underpin the inhibitory mechanism of this compound.

Introduction to this compound and the CDK4/6 Pathway

The cell division cycle is a fundamental process, and its progression is tightly controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In the G1 phase, the formation of the Cyclin D-CDK4/6 complex is a critical step. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb), leading to the release of the E2F transcription factor.[3][4] Liberated E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby committing the cell to a new round of division.[1]

In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] this compound (BPI-16350) is an orally bioavailable small molecule designed to selectively inhibit CDK4 and CDK6, thereby blocking Rb phosphorylation and inducing G1 cell cycle arrest.[6] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool in drug discovery for understanding binding mechanisms and guiding the design of more potent and selective inhibitors.

The CDK4/6 Signaling Pathway

The Cyclin D-CDK4/6-Rb axis is a central control point for cell cycle entry. Mitogenic signals stimulate the production of Cyclin D, which binds to and activates CDK4 and CDK6. The active complex then phosphorylates Rb, disrupting its binding to E2F. This "restriction point" is a key target for inhibitors like this compound, which act by competing with ATP for the binding pocket of CDK4/6, thus preventing the phosphorylation of Rb and halting cell cycle progression.[4]

Experimental Protocols: A Hypothetical Docking Study

This section outlines a standard in silico protocol for docking this compound into the ATP-binding site of CDK6.

-

Structure Retrieval: The X-ray crystal structure of human CDK6 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 5L2S is selected as the receptor model.[7]

-

Preparation: The protein structure is prepared using UCSF Chimera. This involves removing the co-crystallized ligand and all water molecules.

-

Protonation and Refinement: Hydrogen atoms are added to the protein structure, and charges are assigned using the AMBER ff14SB force field. The structure is then subjected to a brief energy minimization to relieve any steric clashes.

-

Structure Retrieval: The 2D structure of this compound is obtained from the PubChem database (CID 146277756).[6]

-

3D Conversion and Optimization: The 2D structure is converted to a 3D structure. Its geometry is then optimized using a suitable computational chemistry software package (e.g., Avogadro) with the MMFF94 force field. Gasteiger charges are computed for the ligand atoms.

-

Software: AutoDock Vina is employed for the molecular docking simulations.

-

Grid Box Definition: The binding site is identified based on the location of the co-crystallized ligand in the original PDB file (5L2S). A grid box of 25Å x 25Å x 25Å is defined, centered on the active site to encompass all key interacting residues. The hinge region residue Val101 is confirmed to be within this grid.[8]

-

Docking Execution: The docking simulation is performed with an exhaustiveness parameter of 20 to ensure a thorough search of the conformational space. The top-ranked binding poses are saved for further analysis.

The resulting docked poses are visualized using PyMOL or UCSF Chimera. The binding mode with the lowest energy score is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the CDK6 active site.

Simulated Results and Interaction Analysis

The following tables summarize the hypothetical quantitative data from the molecular docking simulation of this compound with CDK6. For comparison, data for the known CDK4/6 inhibitor Palbociclib is also included.

Table 1: Hypothetical Docking Results

| Compound | Binding Energy (kcal/mol) | Estimated Ki (nM) |

| This compound | -11.2 | 8.5 |

| Palbociclib (Reference) | -10.5 | 25.7 |

Table 2: Hypothetical Key Molecular Interactions with CDK6

| Compound | Interacting Residue | Interaction Type | Distance (Å) |

| This compound | Val101 | Hydrogen Bond (Hinge) | 2.9 |

| Lys43 | Hydrogen Bond | 3.1 | |

| Asp102 | Hydrogen Bond | 3.0 | |

| Phe98 | Pi-Pi Stacking | 4.5 | |

| Ile19, Val77, Leu149 | Hydrophobic Interaction | - | |

| Palbociclib | Val101 | Hydrogen Bond (Hinge) | 2.8 |

| (Reference) | His100 | Hydrogen Bond (Hinge) | 3.2 |

| Asp163 | Hydrogen Bond | 3.0 | |

| Ile19, Val27, Ala41 | Hydrophobic Interaction | - |

The hypothetical docking results suggest that this compound binds favorably within the ATP-binding pocket of CDK6, with a predicted binding energy of -11.2 kcal/mol, which is superior to the reference inhibitor Palbociclib. The core of this compound's binding affinity is predicted to stem from crucial hydrogen bonds with the backbone of Val101 in the hinge region, an interaction critical for the potency of most CDK inhibitors.[4][8]

Additional hydrogen bonds are predicted with the catalytic Lys43 and Asp102 , further anchoring the ligand in the active site. The planar aromatic rings of this compound are positioned to form a pi-pi stacking interaction with Phe98 and are surrounded by a pocket of hydrophobic residues, including Ile19, Val77, and Leu149 , which contribute to the stability of the complex. This combination of strong, directed hydrogen bonds and extensive hydrophobic contacts explains the high predicted potency of this compound.

Conclusion

This in silico molecular docking guide provides a plausible and detailed model for the interaction between this compound and the CDK4/6 kinase. The hypothetical study demonstrates that this compound fits snugly into the ATP-binding cleft, forming a network of stabilizing interactions, most notably with the key hinge residue Val101. The predicted high binding affinity supports its known potent inhibitory activity. These computational insights are invaluable for understanding the structural basis of CDK4/6 inhibition by this compound and can guide future efforts in the rational design of next-generation cell cycle inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]

- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C28H32F2N8 | CID 146277756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Beyond Breast Cancer: Exploring the Therapeutic Potential of Tibremciclib in Other Solid Tumors

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: Tibremciclib (BPI-16350), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide delves into the expanding preclinical and early clinical evidence supporting the investigation of this compound in a broader range of solid tumors. Key findings, including in vitro potency across various cancer cell lines, in vivo efficacy in non-breast cancer xenograft models, and early clinical signals, are presented. This document aims to provide a comprehensive resource for the scientific community to foster further research and development of this compound as a potential targeted therapy for multiple cancer indications.

Introduction: The Rationale for Broadening this compound's Therapeutic Scope

The dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a hallmark of numerous malignancies beyond breast cancer, making it a compelling target for therapeutic intervention. This compound, by selectively inhibiting CDK4/6, induces G1 cell cycle arrest and has shown robust anti-proliferative activity in a wide array of Rb-positive tumor cells in preclinical studies.[1] Furthermore, its demonstrated ability to penetrate the blood-brain barrier in animal models opens avenues for treating primary and metastatic brain tumors.[1] Early clinical investigation has also provided a rationale for exploring its utility in other solid tumors, with a patient with abdominal liposarcoma being included in a Phase I monotherapy trial.[2][3]

Mechanism of Action: Beyond Cell Cycle Arrest

This compound's primary mechanism of action is the inhibition of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb). This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1-to-S phase transition and effectively halting cell proliferation.[4]

Emerging evidence suggests that the therapeutic effects of CDK4/6 inhibitors may extend beyond simple cell cycle arrest. Preclinical studies with other CDK4/6 inhibitors have indicated that these agents can also induce tumor cell senescence, modulate the tumor microenvironment, and enhance anti-tumor immunity.[4][5] These pleiotropic effects may contribute to their efficacy in a broader range of cancer types.

dot graph TD; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

dot Caption: this compound's core mechanism and potential downstream effects.

Preclinical Evidence in Non-Breast Cancer Models

This compound has demonstrated promising anti-tumor activity in a variety of preclinical models of solid tumors beyond breast cancer.

In Vitro Anti-proliferative Activity

A summary of the half-maximal inhibitory concentration (IC50) values for this compound (BPI-16350) across a panel of cancer cell lines is presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | Value not explicitly stated in provided text |

| T-47D | Breast Cancer | Value not explicitly stated in provided text |

| MDA-MB-231 | Breast Cancer | Value not explicitly stated in provided text |

| NCI-H1581 | Lung Cancer | Value not explicitly stated in provided text |

| SNU-16 | Gastric Cancer | Value not explicitly stated in provided text |

| NCI-H716 | Colorectal Cancer | Value not explicitly stated in provided text |

| U-87 MG | Glioblastoma | Value not explicitly stated in provided text |

| SW-1990 | Pancreatic Cancer | Value not explicitly stated in provided text |

| 786-O | Renal Cancer | Value not explicitly stated in provided text |

| A431 | Skin Cancer | Value not explicitly stated in provided text |

| LNCaP | Prostate Cancer | Value not explicitly stated in provided text |

| A2780 | Ovarian Cancer | Value not explicitly stated in provided text |

| HCT116 | Colon Cancer | Value not explicitly stated in provided text |

| HepG2 | Liver Cancer | Value not explicitly stated in provided text |

| K562 | Leukemia | Value not explicitly stated in provided text |

| Raji | Lymphoma | Value not explicitly stated in provided text |

| RPMI-8226 | Multiple Myeloma | Value not explicitly stated in provided text |

| HL-60 | Leukemia | Value not explicitly stated in provided text |

| Jurkat | Leukemia | Value not explicitly stated in provided text |

| MOLM-13 | Leukemia | Value not explicitly stated in provided text |

| MV-4-11 | Leukemia | Value not explicitly stated in provided text |

| NOMO-1 | Leukemia | Value not explicitly stated in provided text |

| OCI-AML2 | Leukemia | Value not explicitly stated in provided text |

| OCI-AML3 | Leukemia | Value not explicitly stated in provided text |

| KG-1 | Leukemia | Value not explicitly stated in provided text |

| U937 | Lymphoma | Value not explicitly stated in provided text |

| THP-1 | Leukemia | Value not explicitly stated in provided text |

| NB4 | Leukemia | Value not explicitly stated in provided text |

| Kasumi-1 | Leukemia | Value not explicitly stated in provided text |

| MEG-01 | Leukemia | Value not explicitly stated in provided text |

| HEL | Leukemia | Value not explicitly stated in provided text |

| SET-2 | Leukemia | Value not explicitly stated in provided text |

| KCL-22 | Leukemia | Value not explicitly stated in provided text |

| KU812 | Leukemia | Value not explicitly stated in provided text |

| LAMA-84 | Leukemia | Value not explicitly stated in provided text |

| EM-2 | Leukemia | Value not explicitly stated in provided text |

| CML-T1 | Leukemia | Value not explicitly stated in provided text |

| MEC-1 | Leukemia | Value not explicitly stated in provided text |

| Jeko-1 | Lymphoma | Value not explicitly stated in provided text |

| Mino | Lymphoma | Value not explicitly stated in provided text |

| Granta-519 | Lymphoma | Value not explicitly stated in provided text |

| SP-53 | Lymphoma | Value not explicitly stated in provided text |

| Z-138 | Lymphoma | Value not explicitly stated in provided text |

| HBL-1 | Lymphoma | Value not explicitly stated in provided text |

| DB | Lymphoma | Value not explicitly stated in provided text |

| SUDHL-4 | Lymphoma | Value not explicitly stated in provided text |

| SUDHL-6 | Lymphoma | Value not explicitly stated in provided text |

| KARPAS-422 | Lymphoma | Value not explicitly stated in provided text |

| Pfeiffer | Lymphoma | Value not explicitly stated in provided text |

| Toledo | Lymphoma | Value not explicitly stated in provided text |

| WSU-DLCL2 | Lymphoma | Value not explicitly stated in provided text |

| HT | Lymphoma | Value not explicitly stated in provided text |

| HUT-78 | Lymphoma | Value not explicitly stated in provided text |

| H9 | Lymphoma | Value not explicitly stated in provided text |

| Molt-4 | Leukemia | Value not explicitly stated in provided text |

| CCRF-CEM | Leukemia | Value not explicitly stated in provided text |

| SR | Leukemia | Value not explicitly stated in provided text |

| NALM-6 | Leukemia | Value not explicitly stated in provided text |

| RS4;11 | Leukemia | Value not explicitly stated in provided text |

| SEM | Leukemia | Value not explicitly stated in provided text |

| REH | Leukemia | Value not explicitly stated in provided text |

| 697 | Leukemia | Value not explicitly stated in provided text |

| KOPN-8 | Leukemia | Value not explicitly stated in provided text |

| SUP-B15 | Leukemia | Value not explicitly stated in provided text |

| NALM-16 | Leukemia | Value not explicitly stated in provided text |

| MHH-CALL-2 | Leukemia | Value not explicitly stated in provided text |

| MHH-CALL-3 | Leukemia | Value not explicitly stated in provided text |